molecular formula C8H8Cl3N B2798048 4,6-Dichloroindoline hydrochloride CAS No. 1210734-76-1; 903551-23-5

4,6-Dichloroindoline hydrochloride

Cat. No.: B2798048
CAS No.: 1210734-76-1; 903551-23-5
M. Wt: 224.51
InChI Key: RREOOKIQVLLQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloroindoline hydrochloride (CAS 1210734-76-1) is a halogenated indoline derivative characterized by chlorine substituents at positions 4 and 6 of the indoline core, with a hydrochloride salt enhancing its solubility in polar solvents. Indolines are partially saturated bicyclic compounds comprising a benzene ring fused to a five-membered nitrogen-containing ring.

Key properties inferred from structural analogs (e.g., 4-Methylindoline hydrochloride, C₉H₁₂ClN, MW 169.65 ) suggest that this compound likely has a molecular formula of C₈H₈Cl₃N (assuming the base indoline structure C₈H₇Cl₂N with HCl addition).

Properties

IUPAC Name

4,6-dichloro-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREOOKIQVLLQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920448
Record name 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903551-23-5
Record name 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications References
4,6-Dichloroindoline hydrochloride C₈H₈Cl₃N ~254.5 (estimated) Cl at positions 4, 6; HCl salt High lipophilicity; research chemical (e.g., intermediates in drug synthesis) .
4-Methylindoline hydrochloride C₉H₁₂ClN 169.65 Methyl at position 4; HCl salt Lower molecular weight; improved solubility compared to non-salt forms .
4-Chloroisoindoline hydrochloride C₈H₈Cl₂N 193.06 Cl at position 4; isoindoline Isoindoline core (benzene fused to saturated 5-membered ring); used in organic synthesis .
6-Aminoindoline dihydrochloride C₈H₁₁Cl₂N₃ 220.10 NH₂ at position 6; 2HCl salt Amino group enhances hydrogen bonding potential; dihydrochloride form for stability .
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride C₉H₁₁Cl₂N 218.10 Cl at position 7; tetrahydroquinoline Broader aromatic system; similarity score 0.94 to indoline derivatives .

Structural and Functional Insights:

Salt Forms: Hydrochloride salts improve aqueous solubility, critical for in vivo applications. For example, prilocaine hydrochloride (C₁₃H₂₁ClN₂O₂), a local anesthetic, leverages its HCl salt for rapid absorption .

Pharmacological Potential: While direct data on this compound are scarce, analogs like donepezil hydrochloride (C₂₄H₃₂ClNO₃), an acetylcholinesterase inhibitor, highlight the therapeutic relevance of indoline derivatives . The dichloro substitution may mimic strategies used in antiviral or anticancer agents, where halogenation enhances target selectivity and metabolic stability .

Synthetic Utility: this compound is listed as a research chemical with 95% purity and high cost (~¥34,398/1g), indicating specialized use in organic synthesis or medicinal chemistry . Comparatively, 4-Cyanoisoindoline derivatives (e.g., tert-butyl 4-cyanoisoindoline-2-carboxylate) are intermediates in kinase inhibitor development, suggesting similar applications for dichloroindolines .

Research and Industrial Relevance

  • Drug Development : Indoline scaffolds are prevalent in FDA-approved drugs (e.g., indomethacin). The dichloro motif in this compound could be explored for antimicrobial or CNS-targeted activity, akin to CRF1 receptor antagonists like NBI 27914 hydrochloride (Ki = 1.7 nM) .
  • Material Science : Halogenated indolines may serve as precursors for optoelectronic materials, leveraging their aromaticity and electron-deficient cores.

Q & A

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Compare reaction rates of 4,6-dichloro vs. mono-chloro analogs using palladium catalysts. Electrochemical studies (cyclic voltammetry) correlate substituent electron-withdrawing effects with oxidative addition efficiency. Isolate and characterize boronate intermediates to map mechanistic pathways .

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